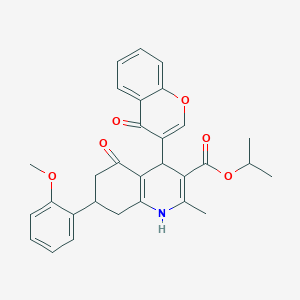
N'-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of acridine derivatives with hydrazides under specific conditions. One common method involves the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent . The reaction is carried out in a moisture-protected environment to prevent any unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of acridine N-oxides, while reduction reactions may yield reduced acridine derivatives.
Aplicaciones Científicas De Investigación
In chemistry, it is used as a precursor for the synthesis of other acridine derivatives . In biology and medicine, it has shown promise as an inhibitor of BACE-1, an enzyme implicated in Alzheimer’s disease . Additionally, its anticancer properties have been explored, with studies showing its effectiveness against certain cancer cell lines . In industry, acridine derivatives are used as dyes and fluorescent materials for visualization of biomolecules .
Mecanismo De Acción
The mechanism of action of N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. For instance, as a BACE-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the production of amyloid-beta peptides . This interaction is primarily stabilized by hydrogen bonds and π-π stacking interactions between the acridine moiety and the enzyme’s active site residues . In its anticancer role, the compound intercalates into DNA, disrupting the function of topoisomerase enzymes and leading to cell death .
Comparación Con Compuestos Similares
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide can be compared with other acridine derivatives such as N-(acridin-9-yl)benzamides and N-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida . While these compounds share similar structural features, N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide is unique due to its specific hydrazide and phenylacetohydrazide moieties, which contribute to its distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C21H17N3O2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N'-acridin-9-yl-2-hydroxy-2-phenylacetohydrazide |
InChI |
InChI=1S/C21H17N3O2/c25-20(14-8-2-1-3-9-14)21(26)24-23-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,20,25H,(H,22,23)(H,24,26) |
Clave InChI |
VFVJSUMRIATWBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4E)-4-(2-chloro-6-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11589850.png)
![N-[4-(hexyloxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B11589853.png)
![N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11589858.png)
![(5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589867.png)
![(2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11589869.png)
![1-(6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine](/img/structure/B11589894.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11589895.png)

![prop-2-en-1-yl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11589904.png)
![(1Z)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B11589905.png)
![2-methoxyethyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589911.png)
![2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11589917.png)
![N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B11589918.png)
![ethyl 2-[(2-hydroxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11589922.png)
